



# Application Notes and Protocols for the Total Synthesis of (+)-Lithospermic Acid

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Compound of Interest		
Compound Name:	Lithospermic Acid	
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These application notes provide a comprehensive overview of the total synthesis of (+)-Lithospermic Acid, a naturally occurring compound with significant biological activities, including anti-HIV properties. This document details various synthetic strategies developed by leading research groups, presenting key quantitative data in tabular format for easy comparison. Detailed experimental protocols for pivotal reactions are provided, along with visualizations of the synthetic pathways to aid in understanding and replication.

### Introduction to (+)-Lithospermic Acid

(+)-Lithospermic acid, first isolated from Lithospermum ruderale, is a trimer of caffeic acid.[1] It has garnered significant interest in the scientific community due to its potent biological activities. Notably, it has demonstrated anti-HIV activity by inhibiting HIV-1 integrase, an essential enzyme for viral replication.[1] Its complex polyphenolic structure, featuring a dihydrobenzofuran core and multiple chiral centers, has made it a challenging target for total synthesis, inspiring the development of innovative synthetic methodologies.

### Synthetic Strategies and Key Transformations

Several successful total syntheses of (+)-**Lithospermic Acid** have been reported, each employing unique key strategies to construct the core structures and assemble the final molecule. This section highlights three distinct and notable approaches.



## Enantioselective Synthesis via Intramolecular Oxa-Michael Addition and C-H Olefination (Ghosh et al.)

This convergent synthesis features an organocatalytic enantioselective intramolecular oxa-Michael addition to construct the chiral chromanone intermediate. A hypervalent iodinemediated rearrangement then forms the dihydrobenzofuran core. The final key coupling is achieved through an intermolecular C-H olefination.[1][2]

## Convergent Synthesis via Late-Stage Intermolecular C-H Olefination (Wang and Yu)

This approach utilizes two C-H activation reactions as key steps. The dihydrobenzofuran core is constructed via a Rh-catalyzed carbene C-H insertion. A late-stage intermolecular C-H olefination couples the two main fragments in a highly convergent manner, showcasing the power of C-H functionalization in complex molecule synthesis.[3][4][5]

## Asymmetric Synthesis via Intramolecular Alkylation through C-H Bond Activation (Bergman and Ellman)

The first total synthesis of (+)-**Lithospermic Acid** employed an asymmetric intramolecular alkylation via a rhodium-catalyzed C-H bond activation. This key step, directed by a chiral imine, efficiently assembles the dihydrobenzofuran core of the natural product.[6] A significant challenge in this synthesis was the final deprotection of the multiple phenolic and carboxylic acid groups.

### **Quantitative Data Summary**

The following tables summarize the yields of the key transformations in the discussed synthetic routes.

Table 1: Key Reaction Yields in the Ghosh et al. Synthesis



Step	Product	Yield (%)
Enantioselective intramolecular oxa-Michael addition	Chromanone derivative	97
Hypervalent iodine-promoted rearrangement	Dihydrobenzofuran	61
Intermolecular C-H olefination	Coupled product	89
Final deprotection	(+)-Lithospermic Acid	34

Table 2: Key Reaction Yields in the Wang and Yu Synthesis

Step	Product	Yield (%)
Rh-catalyzed carbene C-H insertion	Dihydrobenzofuran core	85
Intermolecular C-H olefination	Hexamethyl lithospermate	55
Final deprotection	(+)-Lithospermic Acid	31

Table 3: Key Reaction Yields in the Bergman and Ellman Synthesis

Step	Product	Yield (%)
Asymmetric intramolecular alkylation via C-H activation	Dihydrobenzofuran	88
Knoevenagel condensation	Cinnamic acid derivative	85
Final deprotection	(+)-Lithospermic Acid	35

## **Experimental Protocols**

Detailed experimental protocols for the key reactions from the discussed syntheses are provided below.



# Protocol 1: Enantioselective Intramolecular Oxa-Michael Addition (Ghosh et al.)[1]

- Reaction: To a solution of alkylidene β-keto ester (1.0 equiv) in toluene (0.1 M), is added a
  quinidine-derived catalyst (0.2 equiv).
- Conditions: The reaction mixture is stirred at 23 °C for 48 hours.
- Work-up and Purification: The resulting product is treated with p-toluenesulfonic acid (2.0 equiv) and heated at 80 °C for 2 hours. After cooling, the mixture is diluted with ethyl acetate, washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chromanone.

## Protocol 2: Hypervalent Iodine-Mediated Rearrangement (Ghosh et al.)[1]

- Reaction: To a solution of the chromanone (1.0 equiv) in trimethylorthoformate is added phenyliodine bis(trifluoroacetate) (PIFA, 1.1 equiv), anhydrous formic acid (0.1 equiv), and concentrated H2SO4 (25 equiv).
- Conditions: The reaction mixture is stirred at room temperature overnight.
- Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by flash chromatography to yield the dihydrobenzofuran.

# Protocol 3: Intermolecular C-H Olefination (Wang and Yu)[3][4]

- Reaction: In a glovebox, a vial is charged with the dihydrobenzofuran carboxylic acid (1.0 equiv), acrylate (1.5 equiv), Pd(OAc)2 (10 mol %), and Ac-IIe-OH (30 mol %).
- Conditions: Anhydrous tert-amyl alcohol is added, and the vial is sealed with a Teflon-lined cap. The mixture is heated at 100 °C for 24 hours.



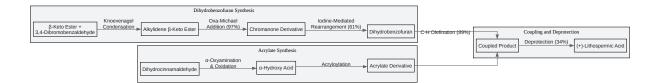
Work-up and Purification: After cooling to room temperature, the mixture is diluted with ethyl
acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is
purified by flash column chromatography on silica gel to give the coupled product.

# Protocol 4: Asymmetric Intramolecular Alkylation via C-H Activation (Bergman and Ellman)[6]

- Reaction: A solution of the chiral imine substrate (1.0 equiv) and [RhCl(coe)2]2 (10 mol %) with a ferrocenyl phosphine ligand (30 mol %) in toluene is prepared.
- Conditions: The reaction mixture is heated at 75 °C for 20 hours.
- Work-up and Purification: The solvent is removed under reduced pressure, and the resulting
  imine is hydrolyzed with aqueous HCl. The product is extracted with an organic solvent, and
  the combined organic layers are dried, filtered, and concentrated. The crude product is
  purified by chromatography to yield the dihydrobenzofuran.

### **Visualizations**

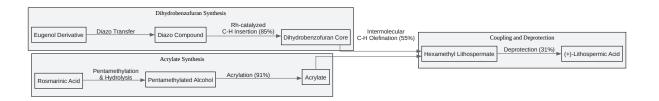
The following diagrams illustrate the synthetic pathways described.



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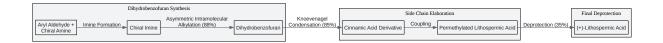


Caption: Synthetic pathway by Ghosh et al.



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Caption: Synthetic pathway by Wang and Yu.



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Caption: Synthetic pathway by Bergman and Ellman.

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